Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone
Description
Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiadiazole ring, and a piperazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(14-7-4-12-23-14)20-8-10-21(11-9-20)17-19-18-15(24-17)13-5-2-1-3-6-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIFOCRGACREHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions One common method starts with the preparation of the thiadiazole ring, which is then coupled with a piperazine derivativeReaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiadiazole ring can yield thiadiazoline derivatives .
Scientific Research Applications
Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone
- Furan-2-yl-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone
- Furan-2-yl-[4-(5-propyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone
Uniqueness
What sets Furan-2-yl-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of the furan, thiadiazole, and piperazine rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
